molecular formula C4H6BF3KNO B7889164 Potassium acrylamidomethyltrifluoroborate

Potassium acrylamidomethyltrifluoroborate

Cat. No.: B7889164
M. Wt: 191.00 g/mol
InChI Key: DYPPVERKNMUSQC-UHFFFAOYSA-N
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Description

Potassium acrylamidomethyltrifluoroborate is an organoboron compound with the molecular formula C4H6BF3NO.K. It is a member of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium acrylamidomethyltrifluoroborate can be synthesized through the reaction of acrylamide with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction conditions often require moderate temperatures and can be completed within a few hours .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous-flow chemistry techniques have been employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Potassium acrylamidomethyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of potassium acrylamidomethyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: Potassium acrylamidomethyltrifluoroborate is unique due to its acrylamide moiety, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

potassium;trifluoro-[(prop-2-enoylamino)methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BF3NO.K/c1-2-4(10)9-3-5(6,7)8;/h2H,1,3H2,(H,9,10);/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPPVERKNMUSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(=O)C=C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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